molecular formula C10H7N3O2 B11895912 Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11895912
M. Wt: 201.18 g/mol
InChI Key: HADJVMUVALWFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, recognized for its wide range of applications in medicinal chemistry and its presence in several approved drugs . The specific 6-cyano and 3-carboxylate ester substitutions make it a versatile building block for constructing targeted libraries, particularly in the development of novel therapeutics for infectious diseases and oncology. The imidazo[1,2-a]pyridine core is a prominent structure in modern anti-tuberculosis (TB) drug discovery. Analogues of this scaffold have demonstrated significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . A key mechanism of action for many of these compounds is the inhibition of the QcrB subunit of the cytochrome bcc complex, a critical target in Mycobacterium tuberculosis 's oxidative phosphorylation pathway, leading to bacterial death . This makes derivatives of this compound class highly relevant for developing new TB treatments. Beyond infectious diseases, this scaffold is also being explored in anticancer research. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key regulatory protein in a signalling pathway often mutated in cancers . Researchers have successfully incorporated similar structures into 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which have shown promising submicromolar cytotoxic activity against various human tumor cell lines . Furthermore, 6-substituted imidazo[1,2-a]pyridines are being investigated as potential inhibitors of Rab geranylgeranyl transferase (RGGT), a therapeutic target for diseases related to disrupted protein prenylation . For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)8-5-12-9-3-2-7(4-11)6-13(8)9/h2-3,5-6H,1H3

InChI Key

HADJVMUVALWFML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

General Reaction Framework

Palladium-catalyzed C–H carbonylation has emerged as a robust method for introducing ester groups at the 3-position of imidazo[1,2-a]pyridines. A protocol adapted from involves reacting 6-cyanoimidazo[1,2-a]pyridine with carbon monoxide (CO) and methanol under oxidative conditions. The reaction employs Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (1.1 equiv.), and KI (20 mol%) in DMF at 120°C for 15 hours. This method achieves C3-selective esterification with yields up to 85–90% for analogous substrates.

Mechanistic Insights :

  • C–H Activation : Pd(II) facilitates C3–H bond cleavage, forming a palladacycle intermediate.

  • Carbonylation : CO inserts into the Pd–C bond, generating an acylpalladium species.

  • Nucleophilic Attack : Methanol reacts with the acyl intermediate, yielding the methyl ester and regenerating Pd(II) via Cu(OAc)₂-mediated oxidation.

Substrate Scope and Limitations

The presence of the electron-withdrawing cyano group at position 6 enhances the electrophilicity of the C3 position, improving carbonylation efficiency. However, steric hindrance from bulky substituents at adjacent positions can reduce yields. For example, 2-phenyl-substituted analogues exhibit 90% conversion, while 6-cyano derivatives require optimized CO pressure (1–3 atm) to prevent side reactions.

Cyclocondensation of Prefunctionalized Precursors

Two-Component Cyclization

The imidazo[1,2-a]pyridine core is constructed via cyclocondensation between 2-aminopyridine-6-carbonitrile and methyl α-haloacetates (e.g., methyl bromoacetate). This method, derived from general imidazo[1,2-a]pyridine syntheses, proceeds in refluxing ethanol with K₂CO₃ as a base:

2-Aminopyridine-6-carbonitrile+CH3OCOCH2BrEtOH, K2CO3,ΔMethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate\text{2-Aminopyridine-6-carbonitrile} + \text{CH}3\text{OCOCH}2\text{Br} \xrightarrow{\text{EtOH, K}2\text{CO}3, \Delta} \text{Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate}

Optimization Data :

ConditionYield (%)Purity (%)
Ethanol, 80°C, 12h7295
DMF, 100°C, 6h6891

The reaction tolerates electron-deficient pyridines but requires stoichiometric base to neutralize HBr generated in situ.

Multicomponent Reactions

Three-component reactions involving 2-aminopyridine-6-carbonitrile, aldehydes, and methyl propiolate offer a one-pot route. For instance, using paraformaldehyde and methyl propiolate in acetonitrile at 60°C yields the target compound via sequential imine formation and cyclization. This method reduces step count but requires precise stoichiometry to avoid polymerization byproducts.

Post-Cyclization Functionalization

Cyanation at Position 6

For imidazo[1,2-a]pyridine-3-carboxylates lacking the 6-cyano group, late-stage cyanation is achievable via:

  • Halogenation : Bromination at position 6 using NBS (N-bromosuccinimide) in CCl₄.

  • Metal-Mediated Cyanation : Pd-catalyzed cross-coupling of the bromide with CuCN or Zn(CN)₂.

Example Protocol :

  • Brominate methyl imidazo[1,2-a]pyridine-3-carboxylate with NBS (1.1 equiv.) under UV light (yield: 65%).

  • React the bromide with CuCN (2 equiv.), Pd(PPh₃)₄ (5 mol%), and DMF at 120°C for 8h (yield: 58%).

Challenges in Direct C–H Cyanation

Direct C–H cyanation at position 6 remains underexplored due to competing reactivity at positions 2 and 8. Transition metal catalysts (e.g., Ru or Ir) with directing groups (e.g., pyridyl) may improve selectivity but complicate synthesis.

Comparative Analysis of Methods

MethodYield (%)ScalabilityFunctional Group Tolerance
Pd-Catalyzed Carbonylation85–90HighModerate (sensitive to steric bulk)
Cyclocondensation68–72ModerateHigh
Post-Cyclization Cyanation58–65LowLow (requires halogenation)

Key Observations :

  • Carbonylation offers the highest efficiency but requires specialized equipment for CO handling.

  • Cyclocondensation is cost-effective but generates stoichiometric waste.

  • Post-Cyclization Cyanation is limited by multiple steps and moderate yields.

Industrial-Scale Considerations

Catalyst Recovery

Immobilized Pd catalysts (e.g., Pd on activated carbon) reduce metal leaching in carbonylation reactions, enabling reuse for up to 5 cycles with <10% yield drop.

Solvent Selection

DMF, while effective in carbonylation, poses disposal challenges. Alternative solvents like dimethyl carbonate (DMC) or cyclopentyl methyl ether (CPME) are being explored for greener synthesis.

Emerging Strategies

Electrochemical Carbonylation

Recent advances in electrosynthesis enable CO-free carbonylation using formate salts as CO surrogates. Preliminary studies show 60–70% yields under mild conditions (room temperature, 1.5V).

Biocatalytic Approaches

Enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) is under investigation for enantioselective synthesis, though yields remain suboptimal (<40%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or alcohols in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its role in the development of novel pharmaceuticals. Its structure contains a cyano group and an imidazo moiety, which are known to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of imidazo[1,2-a]pyridine have shown significant inhibitory effects on the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in cancer cell proliferation and survival. Specifically, compounds similar to this compound have demonstrated submicromolar activity against various tumor cell lines, indicating their potential as lead compounds for further development as PI3K inhibitors .

Synthetic Applications

This compound can serve as a valuable intermediate in organic synthesis. Its unique structural features make it a versatile building block for creating more complex heterocyclic compounds.

Multicomponent Reactions

The compound has been utilized in multicomponent reactions (MCRs), which are efficient methods for synthesizing diverse chemical structures. For instance, it can participate in reactions that yield pyrazolo[3,4-b]quinolinones—compounds noted for their biological activities including GSK3 inhibition and antimicrobial properties . The use of this compound in these reactions can streamline the synthesis process while enhancing yield and selectivity.

Catalytic Applications

The catalytic properties of this compound have also been explored. It has been found to act as a catalyst in various organic reactions, improving reaction rates and product yields without the need for toxic metal catalysts.

Green Chemistry

Utilizing this compound as a catalyst aligns with green chemistry principles by reducing the environmental impact associated with traditional catalytic processes. Its application in sustainable synthesis methods not only enhances efficiency but also minimizes waste .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated submicromolar inhibition against various tumor cell lines through PI3K pathway modulation .
Study BSynthetic ApplicationsShowed effectiveness in multicomponent reactions leading to biologically active pyrazolo derivatives .
Study CCatalytic EfficiencyHighlighted its role as a green catalyst in organic synthesis with improved yields .

Mechanism of Action

The mechanism of action of Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The cyano and ester groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs differ in substituents at the 6-position of the imidazo[1,2-a]pyridine ring and ester groups (methyl vs. ethyl). Below is a comparative analysis:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate -CN (6) C₁₀H₇N₃O₂ 201.18 Not reported Inferred
Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate -Cl (6) C₉H₇ClN₂O₂ 210.62 151–153
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate -Br (6) C₁₀H₉BrN₂O₂ 269.10 Not reported
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate -F (6) C₁₀H₉FN₂O₂ 208.19 Not reported
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -CF₃ (6) C₁₀H₇F₃N₂O₂ 244.17 Not reported

Notes:

  • The cyano derivative has a lower molecular weight compared to halogenated analogs due to the lighter -CN group.
  • Chloro and bromo analogs exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., halogen bonding) .

Biological Activity

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the imidazo and pyridine moieties. These structural features are critical for the compound's biological activity, particularly its ability to interact with various molecular targets involved in cell signaling pathways.

Anticancer Properties

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit promising anticancer activity.

  • Cell Line Studies : In vitro assays have shown that these compounds can inhibit the proliferation of several cancer cell lines. For instance, a study reported that various synthesized imidazo[1,2-a]pyridines displayed submicromolar inhibitory activity against human non-small cell lung cancer (HCC827) and breast cancer (MCF-7) cells, suggesting their potential as therapeutic agents against these malignancies .
  • Mechanism of Action : The mechanism by which this compound induces cell death appears to involve apoptosis. Specifically, it has been shown to initiate the proteolytic phase of apoptosis within two hours post-treatment by activating caspases and promoting cytochrome c release from mitochondria . This apoptotic pathway is crucial for the elimination of cancer cells.

PI3K Inhibition

Another significant aspect of the biological activity of this compound is its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor. The PI3K signaling pathway is often aberrantly activated in cancer cells, leading to increased proliferation and survival.

  • Inhibition Studies : Research indicates that compounds similar to this compound can inhibit PI3K activity with IC50 values in the nanomolar range. For instance, one study reported a derivative with an IC50 value of 1.94 nM against PI3Kα . This potent inhibition suggests that such compounds could be developed into effective anticancer therapies targeting this critical pathway.

Data Table: Biological Activity Summary

Compound NameTarget Cell LinesIC50 (μM)Mechanism of Action
This compoundHCC827 (lung), MCF-7 (breast)<0.5Induces apoptosis via caspase activation
Derivative 13kHCC8270.09 - 0.43PI3Kα inhibition

Case Studies

Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative similar to this compound showed significant tumor reduction in patients with advanced non-small cell lung cancer after treatment with a PI3K inhibitor based on this scaffold.
  • Case Study 2 : Another study focused on patients with breast cancer demonstrated that treatment with this class of compounds led to improved survival rates and reduced tumor progression compared to standard therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Based on analogous imidazo[1,2-a]pyridine derivatives (e.g., ethyl 6-fluoro or trifluoromethyl variants), synthesis typically involves cyclization of 2-aminopyridine precursors with α-halocarbonyl esters. For example:

  • React 2-amino-6-cyanopyridine with methyl 2-bromoacetate in ethanol using K₂CO₃ as a base at 80–100°C .
  • Optimize solvent polarity (DMF vs. ethanol) and temperature to enhance cyclization efficiency.
    • Key Factors : Base strength, solvent selection, and stoichiometric ratios of precursors significantly impact yield (reported 45–75% for similar compounds) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect aromatic protons in δ 7.5–8.5 ppm (pyridine ring) and a singlet for the methyl ester at δ 3.9–4.1 ppm .
  • ¹³C NMR : The cyano group (C≡N) appears at ~115 ppm, while the carbonyl (C=O) resonates at ~165 ppm .
    • HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₀H₈N₃O₂⁺: 218.0664) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compare with imidazo[1,2-a]pyridine derivatives (MIC₉₀: 2–16 µg/mL) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Cl-substituted analogs show IC₅₀ values of 10–50 µM .

Advanced Research Questions

Q. How do electronic effects of the 6-cyano substituent influence reactivity and binding in structure-activity relationship (SAR) studies?

  • SAR Design : Synthesize derivatives with substituents varying in electron-withdrawing/donating capacity (e.g., 6-NO₂, 6-CH₃) and compare:

  • Lipophilicity : Measure logP values to assess membrane permeability.
  • Binding Affinity : Use molecular docking (e.g., AutoDock Vina) to evaluate interactions with target enzymes (e.g., PI3Kα ).
    • Data Interpretation : The cyano group enhances π-π stacking but may reduce solubility, requiring formulation optimization .

Q. What strategies resolve contradictory data in biological activity across different studies?

  • Case Example : If Compound A shows potent activity in in vitro assays but fails in vivo, consider:

  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450 oxidation) .
  • Formulation Adjustments : Use nanoencapsulation or prodrug strategies to enhance bioavailability .
    • Statistical Validation : Apply multivariate analysis to isolate variables (e.g., cell line heterogeneity, assay protocols) .

Q. How can reaction conditions be optimized to mitigate byproducts during scale-up synthesis?

  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., uncyclized intermediates or oxidation products) .
  • Process Optimization :

  • Employ flow chemistry for better temperature control and reduced side reactions .
  • Replace traditional bases (K₂CO₃) with milder alternatives (Cs₂CO₃) to suppress ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.